molecular formula C9H12BrN B13674100 2-(Bromomethyl)-3-isopropylpyridine

2-(Bromomethyl)-3-isopropylpyridine

Cat. No.: B13674100
M. Wt: 214.10 g/mol
InChI Key: CNKAVVBKPLWIPZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring. This compound is characterized by the presence of a bromomethyl group at the second position and an isopropyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Bromomethyl)-3-isopropylpyridine typically involves the bromination of 3-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of solvents like acetone, dichloromethane, or acetonitrile is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-isopropylpyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 3-isopropylpyridine.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: The major product is 3-isopropylpyridine.

Scientific Research Applications

2-(Bromomethyl)-3-isopropylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-isopropylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom in the bromomethyl group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    2-Bromomethyl-1,3-dioxolane: This compound has a similar bromomethyl group but differs in the ring structure.

    Ethyl 2-(bromomethyl)acrylate: This compound also contains a bromomethyl group but has an acrylate ester functional group.

Uniqueness

2-(Bromomethyl)-3-isopropylpyridine is unique due to the presence of both a bromomethyl group and an isopropyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it valuable in various synthetic applications .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(bromomethyl)-3-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5,7H,6H2,1-2H3

InChI Key

CNKAVVBKPLWIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)CBr

Origin of Product

United States

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